molecular formula C19H18N2O5S2 B11059308 Ethyl 2-({[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-yl]acetyl}amino)benzoate

Ethyl 2-({[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-yl]acetyl}amino)benzoate

Cat. No.: B11059308
M. Wt: 418.5 g/mol
InChI Key: KVIHQJJKGDHXNJ-UHFFFAOYSA-N
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Description

Ethyl 2-({[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-yl]acetyl}amino)benzoate is a complex organic compound that features a unique combination of functional groups, including a furan ring, a thiazolidinone ring, and an ester group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-({[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-yl]acetyl}amino)benzoate typically involves multi-step organic reactions. One common method involves the reaction of furan-2-carbaldehyde with thiosemicarbazide to form a thiazolidinone intermediate. This intermediate is then reacted with ethyl 2-bromoacetate under basic conditions to form the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-({[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-yl]acetyl}amino)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include furan-2,3-dione derivatives, thiazolidine derivatives, and various ester derivatives depending on the specific nucleophile used .

Scientific Research Applications

Ethyl 2-({[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-yl]acetyl}amino)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-({[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-yl]acetyl}amino)benzoate involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors involved in inflammatory and cancer pathways.

    Pathways Involved: It may inhibit the activity of cyclooxygenase (COX) enzymes, leading to reduced inflammation.

Properties

Molecular Formula

C19H18N2O5S2

Molecular Weight

418.5 g/mol

IUPAC Name

ethyl 2-[[2-[3-(furan-2-ylmethyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl]acetyl]amino]benzoate

InChI

InChI=1S/C19H18N2O5S2/c1-2-25-18(24)13-7-3-4-8-14(13)20-16(22)10-15-17(23)21(19(27)28-15)11-12-6-5-9-26-12/h3-9,15H,2,10-11H2,1H3,(H,20,22)

InChI Key

KVIHQJJKGDHXNJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CC2C(=O)N(C(=S)S2)CC3=CC=CO3

Origin of Product

United States

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